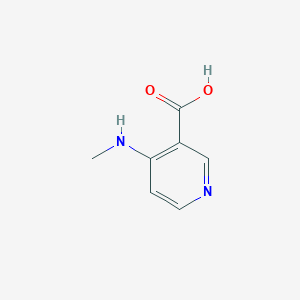

4-(Methylamino)nicotinic acid

Description

Significance of Substituted Nicotinic Acid Scaffolds in Organic Chemistry

Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are of paramount importance in organic synthesis and medicinal chemistry. researchgate.netbelnauka.by The substitution pattern on the pyridine (B92270) ring dramatically influences the molecule's properties and biological activity. researchgate.net For instance, the introduction of various substituents can modulate the compound's ability to interact with biological targets, such as enzymes and receptors. ontosight.ainih.gov This has led to the development of a diverse library of nicotinic acid derivatives with applications as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net The strategic placement of functional groups on the nicotinic acid scaffold is a key strategy in the rational design of new therapeutic agents. nih.govnih.gov

Overview of Methylamino-Substituted Pyridines in Synthetic Methodologies

Methylamino-substituted pyridines are valuable building blocks in organic synthesis. The methylamino group, a strong electron-donating group, significantly influences the reactivity of the pyridine ring, often directing further substitutions. Synthetic methodologies for introducing a methylamino group onto a pyridine ring are well-established and include nucleophilic aromatic substitution reactions. These compounds serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govrsc.org The presence of the methylamino group can also impart specific biological activities, making these derivatives interesting candidates for drug discovery programs. nih.gov

Research Context for 4-(Methylamino)nicotinic Acid

Within the broader class of substituted nicotinic acids, this compound has emerged as a compound of interest. Its structure, featuring a methylamino group at the 4-position and a carboxylic acid at the 3-position of the pyridine ring, presents a unique combination of functional groups that can be exploited in various chemical transformations. Research into this specific molecule is driven by its potential as a synthetic intermediate for more complex heterocyclic systems and for the exploration of its own biological properties. nih.govresearchgate.net

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine ring. For example, a common strategy involves the nucleophilic displacement of a leaving group, such as a halogen, at the 4-position of a nicotinic acid derivative with methylamine. google.com

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 1075-09-8 |

This table presents key chemical properties of this compound. sigmaaldrich.combldpharm.com

Further research into the reactivity and potential applications of this compound is ongoing. Its unique structural features make it a valuable tool for chemists exploring the vast chemical space of pyridine derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1075-09-8 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4-(methylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-2-3-9-4-5(6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) |

InChI Key |

BESOOKJNPBKZQA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Methylamino Nicotinic Acid

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways of 4-(methylamino)nicotinic acid can be inferred from the known reactivity of its constituent functional groups. The molecule can participate in electrophilic aromatic substitution, reactions involving the carboxylic acid moiety, and reactions at the methylamino group.

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the strongly activating methylamino group at the 4-position significantly influences this reactivity. The methylamino group is an electron-donating group (EDG) that increases the electron density of the pyridine ring through resonance, thereby making it more susceptible to electrophilic attack. This activating effect directs incoming electrophiles to the positions ortho and para to the EDG. In this case, the positions ortho to the methylamino group are C3 and C5. Since the C3 position is already substituted with a carboxylic acid group, electrophilic attack is most likely to occur at the C5 position.

A plausible reaction pathway for the nitration of this compound would involve the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acid. The electrophile would then attack the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating methylamino group. Subsequent deprotonation by a weak base (like water) would restore aromaticity and yield the 5-nitro-4-(methylamino)nicotinic acid product.

Reactions of the Functional Groups:

Carboxylic Acid Group: The carboxylic acid can undergo standard reactions such as esterification (e.g., with an alcohol under acidic conditions) or conversion to an acyl chloride (e.g., using thionyl chloride). These reactions proceed through well-established mechanisms involving nucleophilic acyl substitution.

Methylamino Group: The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles, such as in acylation reactions to form amides. smolecule.com Its basicity also means it can be protonated in acidic conditions.

Nucleophilic Aromatic Substitution: While less common without a good leaving group, the pyridine ring can undergo nucleophilic aromatic substitution (SNAAr). For a derivative like ethyl 6-chloro-4-(methylamino)nicotinate, the chlorine atom at the C6 position is a known site for nucleophilic attack. For this compound itself, a nucleophilic substitution pathway would require harsh conditions or the presence of a leaving group at positions 2, 5, or 6. Studies on 4-nitronicotinic acid 1-oxide have shown that a nitro group at the 4-position is readily displaced by various nucleophiles, highlighting the activation of this position towards nucleophilic attack when a suitable electron-withdrawing group is present. cas.cz

Kinetic Studies of Chemical Transformations and Rate-Limiting Steps

A similar kinetic study on this compound would likely involve monitoring the reaction progress under various conditions (e.g., different solvents, temperatures) using techniques like UV-Vis spectrophotometry. The rate constants (k) would be determined, and the data could be analyzed using linear free energy relationships (LFERs) like the Hammett and Kamlet-Taft equations. researchgate.net

Hammett Equation (log k = ρσ + log k₀): This equation would quantify the electronic effect of the 4-methylamino group on the reaction rate compared to unsubstituted nicotinic acid. The reaction constant (ρ) would indicate the sensitivity of the reaction to electronic effects.

Kamlet-Taft Equation (log k = log k₀ + sπ + aα + bβ):* This solvatochromic equation would be used to dissect the solvent effects into contributions from solvent polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β). researchgate.net

The rate-limiting step in these reactions is typically the initial proton transfer from the carboxylic acid to the DDM, forming a diphenylmethanediazonium carboxylate ion pair. The analysis of kinetic data would help elucidate the structure of the transition state and confirm the rate-limiting step.

Hypothetical Kinetic Data for Esterification with DDM

The following interactive table illustrates the type of data that would be collected in a kinetic study.

| Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) | Solvent Polarity (π*) | H-Bond Acidity (α) | H-Bond Basicity (β) |

| Toluene | 0.15 | 0.54 | 0.00 | 0.11 |

| Ethyl Acetate (B1210297) | 0.45 | 0.55 | 0.00 | 0.45 |

| Acetonitrile | 1.20 | 0.75 | 0.19 | 0.31 |

| N,N-Dimethylformamide | 2.50 | 0.88 | 0.00 | 0.69 |

| Propan-2-ol | 0.95 | 0.48 | 0.76 | 0.95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Chemical Mechanism Elucidation

In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful tool for elucidating reaction mechanisms. Density Functional Theory (DFT) is a common method used for these investigations. dergipark.org.tr Studies on related molecules like 2-aminonicotinic acid have employed DFT to determine stable conformations, optimized geometries, and spectroscopic properties. nih.gov

For this compound, DFT calculations could be used to:

Determine Ground State Properties: Calculate the optimized molecular geometry and electronic structure.

Analyze Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack. The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity.

Map the Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas likely to be attacked by electrophiles, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This would help predict the most probable sites for various reactions.

Fukui Analysis: This analysis can be performed to identify the reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision. dergipark.org.tr

Illustrative Computational Data for this compound

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; location likely on the amino group and ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; location likely on the carboxylic acid and ring. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| MEP Minimum | -0.04 a.u. | Located near the carboxyl oxygen and ring nitrogen, indicating sites for electrophilic attack. |

| MEP Maximum | +0.05 a.u. | Located near the amino and carboxyl hydrogens. |

Note: The data in this table is illustrative, based on general principles and values for similar molecules.

Transition State Analysis and Energetic Profiles of Reactions

A primary goal of mechanistic studies is to characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. While experimental characterization of a TS is challenging, computational methods can reliably locate TS structures and calculate their energies.

For a given reaction of this compound, such as electrophilic substitution at the C5 position, theoretical calculations can map the entire reaction pathway. This involves:

Locating Stationary Points: Identifying the structures of the reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of each of these species. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The resulting energetic profile, often visualized as a reaction coordinate diagram, provides a quantitative description of the reaction mechanism. It shows whether the reaction is endothermic or exothermic and reveals the height of the energy barriers that must be overcome. This analysis allows for a direct comparison of different potential pathways, enabling chemists to predict which mechanism is most favorable.

Structure Reactivity Relationship Studies and Analog Design for 4 Methylamino Nicotinic Acid

Influence of Methylamino Group Position and Substitution Patterns on Reactivity

The nitrogen atom in the pyridine (B92270) ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iq However, the presence of a strongly electron-donating group like a methylamino group can counteract this effect and facilitate electrophilic substitution. uoanbar.edu.iq The methylamino group, being an activating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to its own position.

The basicity of the pyridine nitrogen is also affected. Electron-donating groups generally increase the basicity of the pyridine nitrogen, making it more susceptible to protonation or alkylation. In contrast, electron-withdrawing groups decrease its basicity. Therefore, the methylamino group at the 4-position is expected to increase the basicity of the pyridine nitrogen in 4-(methylamino)nicotinic acid.

The reactivity of this compound can be compared to its isomers, such as 2-(methylamino)nicotinic acid and 5-(methylamino)nicotinic acid, to understand the positional effects of the methylamino group.

Interactive Data Table: Predicted Reactivity of Methylaminonicotinic Acid Isomers

| Isomer | Predicted pKa of Pyridine Nitrogen | Predicted Susceptibility to Electrophilic Attack | Predicted Susceptibility to Nucleophilic Attack |

| 2-(Methylamino)nicotinic acid | Lower | Lower | Higher |

| This compound | Higher | Higher | Lower |

| 5-(Methylamino)nicotinic acid | Moderate | Moderate | Moderate |

This table is illustrative and based on general principles of electronic effects on the pyridine ring.

Impact of Pyridine Ring Substituents on Chemical Behavior and Synthetic Accessibility

The introduction of additional substituents onto the pyridine ring of this compound can further modulate its chemical behavior and synthetic accessibility. The nature of these substituents, whether electron-donating or electron-withdrawing, will have a significant impact.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or additional amino (-NH2) groups would be expected to further increase the electron density of the pyridine ring, enhancing its reactivity towards electrophilic substitution. nih.govnih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) would decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. nih.govnih.gov

The synthetic accessibility of substituted this compound derivatives is also a key consideration. The synthesis of 4-substituted nicotinic acids has been described, often starting from readily available pyridine derivatives. rsc.orgscispace.com For example, a common route to 4-aminonicotinic acid involves the Hofmann rearrangement of 3,4-pyridinedicarboximide, which can be obtained from the oxidation of isoquinoline. researchgate.net Subsequent N-methylation could then yield this compound. The presence of other substituents on the starting materials would influence the feasibility and yield of such synthetic routes.

Interactive Data Table: Predicted Effects of Additional Substituents on this compound

| Substituent at 5-position | Electronic Effect | Predicted Impact on Pyridine Ring Basicity | Predicted Impact on Synthetic Accessibility |

| -OCH3 | Electron-donating | Increase | May require protecting groups |

| -Cl | Electron-withdrawing | Decrease | Can be a handle for further functionalization |

| -NO2 | Strongly electron-withdrawing | Significantly decrease | May require harsh reaction conditions |

This table is illustrative and based on established principles of substituent effects on pyridine rings.

Design and Synthesis of Chemically Related Analogs for Comparative Studies of Reactivity

To further investigate the structure-reactivity relationships of this compound, the design and synthesis of chemically related analogs are essential. researchgate.netnih.govrsc.org These analogs can be systematically modified to probe the effects of various structural features on reactivity.

Key structural modifications for analog design could include:

Alteration of the N-alkyl group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or functionalized alkyl chains can be used to study steric and electronic effects on the amino group.

Modification of the carboxylic acid: Conversion of the carboxylic acid to an ester, amide, or other functional groups would alter the electronic-withdrawing nature of this substituent.

Introduction of substituents on the pyridine ring: As discussed in the previous section, adding various substituents at different positions on the pyridine ring would provide a series of compounds with a range of electronic and steric properties.

The synthesis of these analogs would likely follow established methods for the preparation of substituted nicotinic acids. nih.govbeilstein-journals.org For instance, nucleophilic aromatic substitution on a suitably activated pyridine precursor could be a viable strategy for introducing different amino groups at the 4-position. nih.gov

Interactive Data Table: Proposed Analogs of this compound for Reactivity Studies

| Analog | Structural Modification | Rationale for Design |

| 4-(Ethylamino)nicotinic acid | N-ethyl instead of N-methyl | To study the effect of a larger alkyl group on reactivity. |

| Methyl 4-(methylamino)nicotinate | Esterification of the carboxylic acid | To reduce the electron-withdrawing effect of the 3-substituent. |

| 5-Chloro-4-(methylamino)nicotinic acid | Introduction of a chloro group at the 5-position | To introduce an electron-withdrawing group and study its effect on the overall reactivity. |

| 4-Aminonicotinic acid | Removal of the methyl group | To compare the reactivity of a primary versus a secondary amine at the 4-position. nih.gov |

This table provides examples of potential analogs and the scientific reasoning for their design.

Stereochemical Considerations in Chemical Transformations

While this compound itself is an achiral molecule, stereochemical considerations become important when it undergoes chemical transformations that can introduce chiral centers. The creation of stereoisomers can have significant implications for the biological activity and physical properties of the resulting compounds.

Reactions involving the carboxylic acid or the methylamino group, or additions to the pyridine ring, could potentially generate new stereocenters. For example, if a reaction leads to the formation of a new substituent with a chiral center, the product will be a mixture of diastereomers if the starting material is reacted with a chiral reagent.

The analysis and separation of these stereoisomers would be crucial. Techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) are often employed for the separation of enantiomers and diastereomers. acs.orgnih.gov Chiral derivatizing agents can also be used to convert enantiomers into diastereomers, which can then be distinguished by methods like NMR spectroscopy. wikipedia.org

Interactive Data Table: Hypothetical Reaction Leading to Stereoisomers

| Reaction | Product | Potential Stereoisomers |

| Addition of a chiral nucleophile to the pyridine ring | A dihydropyridine (B1217469) derivative | Diastereomers |

| Amide coupling of the carboxylic acid with a chiral amine | An amide derivative | Diastereomers |

| Catalytic asymmetric hydrogenation of the pyridine ring | A piperidine (B6355638) derivative | Enantiomers and/or diastereomers |

This table illustrates how chemical transformations of this compound could lead to the formation of stereoisomers.

Advanced Analytical Methodologies for 4 Methylamino Nicotinic Acid Research

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are indispensable for isolating 4-(methylamino)nicotinic acid from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of nicotinic acid derivatives. For instance, a related compound, 4-aminonicotinic acid, is assayed for purity using HPLC. sigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is a common mode employed for these types of compounds. In a study on the simultaneous determination of nicotinic acid and other vitamins, a C18 column was used with a mobile phase consisting of a sodium acetate (B1210297) buffer (pH 2.5) and acetonitrile. ijrap.net Detection is often carried out using a UV detector, with the wavelength set to an absorbance maximum of the analyte, such as 262 nm or 278 nm. ijrap.net

For more complex mixtures containing nicotinic acid derivatives, gradient elution methods may be necessary. google.com A rapid LC-MS/MS method was developed for the simultaneous determination of nicotine (B1678760) and its derivatives, including 4-(methylamino)-1-(3-pyridyl)-1-butanone (amino ketone), utilizing a combination of amide and C18 columns. bohrium.comresearchgate.net This highlights the versatility of HPLC in handling a range of related compounds. The separation of various nicotinic acid vitamers and metabolites has been systematically studied by evaluating different buffer systems, pH values, ionic concentrations, and methanol (B129727) concentrations to optimize retention times. nih.gov

Table 1: Exemplary HPLC Parameters for Nicotinic Acid Derivative Analysis

| Parameter | Value | Reference |

| Column | Phenomenex Luna 5 µ C18 (2) 250x4.6 mm, 100 Å | ijrap.net |

| Mobile Phase | Sodium acetate buffer (pH 2.5) : Acetonitrile (90:10) | ijrap.net |

| Flow Rate | 1.5 ml/min | ijrap.net |

| Detection | UV at 262 nm or 278 nm | ijrap.net |

| Retention Time (Nicotinic Acid) | 3.79 min | ijrap.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. research-solution.com Carboxylic acids and amines are often converted into more volatile esters or silylated derivatives. research-solution.commdpi.com For example, nicotinic acid can be derivatized to its methyl ester, methyl nicotinate, which is amenable to GC analysis. nih.govresearchgate.net

The GC analysis of nicotinamide (B372718), a related compound, has been performed directly without derivatization by using a high-polar column and optimizing injector conditions to prevent contamination from non-volatile components. jfda-online.com However, for robust and sensitive analysis of acidic compounds like this compound, derivatization is the preferred approach. nih.gov Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com

Spectroscopic Characterization Methods in Chemical Research

Spectroscopic techniques are fundamental for elucidating the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms. researchgate.net

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the pyridine ring. sapub.org For example, in a related nicotinic acid derivative, aromatic protons resonate in the range of 6.21–8.10 ppm. sapub.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methyl carbon would be key identifiers. For instance, the ¹³C NMR spectrum of a similar compound, 6-chloro-4-(methylamino)nicotinaldehyde, shows the C-4 carbon attached to the methylamino group at δ 152.3 ppm.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| Aromatic CH | 7.0 - 9.0 | m |

| NH | Variable | s (broad) |

| CH₃ | ~3.0 | s |

| COOH | >10 | s (broad) |

| ¹³C | ||

| C=O | >160 | |

| Aromatic C | 110 - 160 | |

| CH₃ | ~30 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and pH-Dependent Behavior

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the pyridine ring. researchgate.net For a related compound, 4-(methylamino)-3-nitrobenzoic acid, a red-shifted N-H stretching wavenumber indicated intramolecular hydrogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying pH-dependent behavior. mt.com The absorption spectrum of this compound is expected to show characteristic bands corresponding to the π-π* transitions of the pyridine ring. The position and intensity of these bands can shift with changes in pH due to the protonation or deprotonation of the carboxylic acid and the nitrogen atoms in the molecule. nih.govuspnf.com Studies on nicotinic acid and its derivatives show that the UV absorption spectra are influenced by the substituents on the pyridine ring. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amine) | 3300-3500 |

| C=O (Carboxylic Acid) | 1680-1710 |

| C=C, C=N (Aromatic Ring) | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular weight of this compound (C₈H₈N₂O₂) is 152.15 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would likely involve the loss of the carboxylic acid group (•COOH, 45 Da) or the methyl group (•CH₃, 15 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. A rapid LC-MS/MS method has been developed for the simultaneous determination of nicotine and its derivatives, demonstrating the power of MS in complex sample analysis. bohrium.comresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) was conducted to retrieve single-crystal X-ray diffraction data for this compound. However, as of the latest searches, no experimental crystal structure for the isolated compound "this compound" has been deposited in these primary crystallographic databases.

Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and specific atomic coordinates for this compound, are not publicly available. The absence of this information in the scientific literature prevents a detailed discussion of its solid-state structure, including molecular conformation, hydrogen bonding patterns, and crystal packing.

While crystallographic data for metal complexes incorporating the 4-(methylamino)benzoate (B8343159) ligand exist, this information does not represent the crystal structure of the free acid and therefore falls outside the scope of this article. Future research involving the successful crystallization and X-ray diffraction analysis of this compound is required to elucidate its definitive solid-state architecture.

Computational Chemistry and Molecular Modeling of 4 Methylamino Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

There is a notable absence of published studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to investigate the electronic properties of 4-(Methylamino)nicotinic acid. Such calculations would be invaluable for understanding the molecule's fundamental characteristics.

Future research in this area could provide data for:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution and Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict regions of electron density and reactivity.

Thermodynamic Properties: Calculating parameters such as enthalpy of formation and Gibbs free energy to assess the compound's stability.

Reactivity Descriptors: Computing values for chemical potential, hardness, and electrophilicity to predict how the molecule might interact with other chemical species.

A hypothetical data table for such future findings is presented below to illustrate the type of information that could be generated.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

| Enthalpy of Formation | -350.5 | kJ/mol |

Prediction of Spectroscopic Properties through Computational Methods

Computational spectroscopy, a field that uses theoretical calculations to predict the spectral signatures of molecules, has not been applied to this compound in any published research. These predictive methods are crucial for interpreting experimental spectra and confirming molecular structures.

Prospective computational studies could generate:

Infrared (IR) and Raman Spectra: Simulating vibrational frequencies to assign peaks in experimental IR and Raman spectra to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: Predicting the chemical shifts of ¹H and ¹³C atoms to aid in the structural elucidation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectra: Calculating electronic transition energies to predict the wavelengths of maximum absorption.

An example of a data table that could result from such research is provided below.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Spectroscopic Technique | Key Predicted Parameter | Value |

| IR Spectroscopy | C=O Stretch Frequency | 1715 cm⁻¹ |

| ¹H NMR Spectroscopy | -COOH Proton Chemical Shift | 12.5 ppm |

| ¹³C NMR Spectroscopy | C4 Carbon Chemical Shift | 155 ppm |

| UV-Vis Spectroscopy | λ_max | 280 nm |

Molecular Dynamics Simulations to Understand Conformation and Interactions

The dynamic behavior and intermolecular interactions of this compound remain uninvestigated through molecular dynamics (MD) simulations. MD simulations are a powerful computational tool for observing the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with solvents or biological macromolecules.

Future MD simulation studies could explore:

Conformational Analysis: Identifying the most stable conformations of the molecule in different environments (e.g., in a vacuum, in water).

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules and how this affects its structure and properties.

Binding Interactions: Simulating the interaction of this compound with a target protein, which could be relevant for drug design applications.

A potential data table summarizing findings from future MD simulations is shown below.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Description | Simulated Result |

| RMSD | Root Mean Square Deviation of atomic positions | 1.2 Å |

| Rg | Radius of Gyration | 3.5 Å |

| Hydrogen Bonds | Average number of hydrogen bonds with water | 4.5 |

| SASA | Solvent Accessible Surface Area | 150 Ų |

In Silico Exploration of Reaction Pathways and Mechanistic Insights

The potential chemical reactions and transformation mechanisms of this compound have not been explored using in silico methods. Computational chemistry can be used to model reaction pathways, calculate activation energies, and identify transition states, providing a deeper understanding of reaction mechanisms than can be obtained through experiments alone.

Future computational research could focus on:

Reaction Energetics: Calculating the energy changes that occur during a chemical reaction to determine its feasibility.

Transition State Analysis: Identifying the high-energy transition state structures that connect reactants and products.

Mechanistic Elucidation: Differentiating between possible reaction pathways to determine the most likely mechanism.

A hypothetical table of results from an in silico reaction study is presented below.

Table 4: Hypothetical In Silico Analysis of a Reaction Involving this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Reaction Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 85 | kJ/mol |

| Reaction Enthalpy (ΔH) | -30 | kJ/mol |

| Transition State Vibrational Frequency | -450 | cm⁻¹ |

Biochemical and Enzymatic Research Contexts of 4 Methylamino Nicotinic Acid

Investigations into Enzymatic Synthesis and Transformations, such as NADase-Catalyzed Base-Exchange Reactions

The enzymatic synthesis and transformation of nicotinic acid and its derivatives are crucial areas of biochemical research. nih.govnih.gov While direct enzymatic synthesis of 4-(methylamino)nicotinic acid is not extensively documented in the available research, studies on related compounds and enzyme systems provide a basis for understanding potential pathways.

One area of investigation involves NADase-catalyzed base-exchange reactions. researchgate.net NADases (NAD+ glycohydrolases) are enzymes that catalyze the hydrolysis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to nicotinamide and ADP-ribose. Some NADases can also catalyze a base-exchange reaction where the nicotinamide moiety of NAD+ is replaced by another nicotinic acid analog. Research has shown that analogs produced from methyl 4-(methylamino)- and 4-(dimethylamino)nicotinates were proven to be the result of a base-exchange reaction catalyzed by pig-brain NADase. researchgate.netmolaid.com This suggests that this compound could potentially be incorporated into NAD+ analogs through such enzymatic processes.

Furthermore, the broader field of enzymatic synthesis of nicotinic acid often involves the use of nitrilases or amidases that can convert nitrile or amide precursors into the corresponding carboxylic acid. nih.govnih.gov For instance, nitrilases can convert 3-cyanopyridine (B1664610) to nicotinic acid. nih.gov While not specific to the 4-methylamino derivative, these enzymatic approaches highlight the potential for biocatalytic routes to synthesize substituted nicotinic acids.

Another relevant enzymatic transformation is the reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one (pseudooxynicotine) using ketoreductase enzymes. google.comgoogle.com This reaction yields 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, an intermediate that can be chemically converted to nicotine (B1678760). google.comgoogle.com Although this process starts from a different precursor, it demonstrates the involvement of enzymes in transforming molecules containing the 4-(methylamino)pyridinyl moiety.

The table below summarizes key enzymes and reactions related to the synthesis and transformation of nicotinic acid and its analogs.

| Enzyme/Enzyme Class | Reaction Type | Substrate(s) | Product(s) | Significance |

| NADase (pig-brain) | Base-Exchange | NAD+, Methyl 4-(methylamino)nicotinate | NAD+ analog of this compound | Demonstrates potential for enzymatic incorporation into cofactors. researchgate.netmolaid.com |

| Nitrilase | Hydrolysis | 3-Cyanopyridine | Nicotinic acid | A general enzymatic route for synthesizing the nicotinic acid scaffold. nih.gov |

| Ketoreductase | Reduction | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol | Enzymatic step in a pathway to synthesize nicotine from a related precursor. google.comgoogle.com |

| Nicotinamide mononucleotide phosphoribosyltransferase (NMNAT) | Synthesis | Nicotinic acid, Nicotinamide, Nicotinamide riboside | NAD+ | Central enzyme in the synthesis of NAD+ from various precursors. nutritionalassessment.org |

| SARM1 | Base-Exchange | NADP+, Nicotinic acid | NAADP | An NAD(P) hydrolase that can perform a base-exchange reaction. nih.gov |

Role as a Substrate or Inhibitor in Specific Enzyme Systems (non-clinical mechanistic studies)

The interaction of this compound and its derivatives with specific enzyme systems has been a subject of non-clinical mechanistic studies. These investigations provide insights into how this compound might function as a substrate or inhibitor, thereby modulating cellular pathways.

Research into analogs of nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) has shown that substitutions on the nicotinic acid ring can significantly impact biological activity. Specifically, analogues with substitutions at the 4-position of the nicotinic acid moiety, which would include this compound, resulted in a loss of agonist potency for the release of Ca2+ ions from sea urchin egg homogenates. acs.org This suggests that 4-substituted analogs are not effective substrates or activators for the NAADP receptor, a key player in calcium signaling.

In the context of nicotine metabolism, a novel gamma-N-methylaminobutyrate demethylating oxidase has been identified in Arthrobacter nicotinovorans. This enzyme is involved in the catabolism of the tobacco alkaloid nicotine, specifically in the breakdown of the pyrrolidine (B122466) ring which generates gamma-N-methylaminobutyrate. This flavoprotein was found to have a Km of 140 µM and a kcat of 800 s-1 when gamma-N-methylaminobutyrate was the substrate. ebi.ac.uk While not directly involving this compound, this highlights an enzymatic process for demethylating a methylamino group in a related metabolic context.

Furthermore, derivatives of nicotinic acid are explored for their inhibitory potential against various enzymes. For instance, 6-chloro-4-(methylamino)nicotinaldehyde, a structurally related compound, has derivatives that are known to inhibit nicotinamidase, a critical enzyme in bacterial NAD+ metabolism. This suggests that the this compound scaffold could be a starting point for designing enzyme inhibitors.

The table below details the interactions of this compound and its analogs with specific enzyme systems.

| Enzyme/Receptor | Compound/Analog | Role | Observed Effect | Reference |

| NAADP Receptor | 4-substituted NAADP analogues | Potential Agonist | Loss of agonist potency for Ca2+ release. acs.org | acs.org |

| γ-N-methylaminobutyrate oxidase | γ-N-methylaminobutyrate | Substrate | Oxidative demethylation. | ebi.ac.uk |

| Nicotinamidase | 6-chloro-4-(methylamino)nicotinaldehyde derivatives | Inhibitor | Inhibition of bacterial NAD+ metabolism. |

Biochemical Pathways where this compound or its Analogs are Implicated (e.g., insights derived from nicotine metabolism research focusing on structural intermediates)

While this compound itself is not a primary metabolite in major known pathways, its structural elements appear in intermediates of nicotine metabolism. Understanding these pathways provides context for the potential biochemical relevance of this compound.

Nicotine is extensively metabolized in mammals, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2A6. nih.govmit.edu One of the minor pathways of nicotine metabolism is 2'-hydroxylation, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (pseudooxynicotine). nih.govnih.gov This aminoketone is a structural analog of this compound, sharing the methylamino group attached to a pyridine (B92270) ring. Further metabolism of 4-(methylamino)-1-(3-pyridyl)-1-butanone can lead to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov

The biosynthesis of nicotine itself involves the coupling of two precursor rings: a pyridine ring derived from nicotinic acid via the NAD pathway and a pyrrolidine ring from N-methyl-Δ¹-pyrrollidium cation. wikipedia.org Although this compound is not a direct intermediate, this pathway underscores the central role of the nicotinic acid scaffold in the biosynthesis of related alkaloids.

Furthermore, the catabolism of nicotinic acid and nicotinamide in the liver involves methylation to N'-methylnicotinamide, which is then oxidized. nutritionalassessment.org This highlights methylation as a key transformation in the biochemical processing of nicotinic acid derivatives.

The table below outlines the key pathways and intermediates related to the structure of this compound.

| Pathway | Key Intermediate/Analog | Enzymes Involved | Significance |

| Nicotine Metabolism (2'-hydroxylation pathway) | 4-(Methylamino)-1-(3-pyridyl)-1-butanone | Cytochrome P450 (e.g., CYP2A6) | A minor metabolic product of nicotine with a similar structural motif to this compound. nih.govnih.gov |

| Nicotine Biosynthesis | Nicotinic Acid, N-methyl-Δ¹-pyrrollidium cation | Various, including Aspartate Oxidase, Ornithine Decarboxylase | Demonstrates the role of the nicotinic acid structure as a building block for complex alkaloids. wikipedia.org |

| Niacin Catabolism | N'-methylnicotinamide | Methyltransferases, Oxidases | Illustrates methylation as a common metabolic fate for nicotinic acid derivatives. nutritionalassessment.org |

| Nicotine Degradation in Arthrobacter | γ-N-methylaminobutyrate | γ-N-methylaminobutyrate oxidase | Shows enzymatic demethylation of a methylamino group in a related context. ebi.ac.uk |

Utilization as a Molecular Building Block in the Synthesis of Complex Biochemical Molecules (non-clinical applications)

In the realm of non-clinical synthetic chemistry, this compound and its derivatives serve as valuable molecular building blocks for the creation of more complex molecules with potential biological activities. The presence of multiple functional groups—the carboxylic acid, the methylamino group, and the pyridine ring—allows for a variety of chemical transformations.

For instance, the related compound ethyl 6-chloro-4-(methylamino)nicotinate is used as a precursor in the synthesis of more complex organic molecules. The chlorine atom can be substituted, and the ester can be hydrolyzed or otherwise modified. Similarly, 6-chloro-4-(methylamino)nicotinaldehyde, another related building block, can undergo oxidation of its aldehyde group to a carboxylic acid, creating 6-chloro-4-(methylamino)nicotinic acid. This highlights the synthetic utility of these scaffolds.

The nicotinic acid framework itself is a core component of many biologically active compounds. For example, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a pharmaceutical intermediate, has been developed. This synthesis involves coupling two building blocks, one of which is a substituted nicotinic acid. researchgate.net

Furthermore, the synthesis of novel analogs of dopamine (B1211576) D2/D3 receptor agonists has utilized structures derived from (R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. acs.org While not directly using this compound, this research demonstrates the importance of the methylamino-substituted heterocyclic scaffold in medicinal chemistry for developing receptor-selective ligands.

The table below summarizes the use of this compound and related structures as building blocks in chemical synthesis.

| Building Block | Synthetic Transformation | Resulting Complex Molecule/Intermediate | Application Area |

| Ethyl 6-chloro-4-(methylamino)nicotinate | Nucleophilic substitution, hydrolysis | Various complex organic molecules | Synthetic Chemistry. |

| 6-Chloro-4-(methylamino)nicotinaldehyde | Oxidation | 6-Chloro-4-(methylamino)nicotinic acid | Synthetic Chemistry. |

| Substituted Nicotinic Acids | Coupling reactions | 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid | Pharmaceutical Intermediate Synthesis. researchgate.net |

| (R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | N-alkylation, amide coupling | Novel dopamine D2/D3 receptor agonists | Medicinal Chemistry. acs.org |

Q & A

Q. What are the optimized synthetic routes for 4-(Methylamino)nicotinic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis routes for structurally similar compounds (e.g., 4-(methylamino)butyric acid) involve methylamine as a nucleophile or reductive amination of nicotinic acid derivatives. For example, substituting pyridine-based precursors with methylamine under controlled pH (e.g., alkaline conditions) can enhance nucleophilic substitution efficiency. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization. Evidence from analogous syntheses shows yields up to 57% under optimized conditions . Parallel purification strategies, such as recrystallization or HPLC, may mitigate byproduct formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and detecting impurities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve the methylamino group’s chemical shift (δ ~2.5–3.0 ppm for –N–CH₃) and aromatic protons in the nicotinic acid backbone.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260–280 nm) effectively separates impurities (e.g., unreacted precursors or oxidation byproducts). LC-MS (e.g., ESI+ mode) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 167.1 for C₇H₈N₂O₂) .

- Infrared Spectroscopy (IR) : Key bands include C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what are the implications for its coordination chemistry?

- Methodological Answer : The compound’s carboxylate and methylamino groups act as potential binding sites for metal ions. For example, Cu(II) complexes with nicotinic acid derivatives (e.g., 4-(trifluoromethyl)nicotinic acid) exhibit square-planar geometries, confirmed by X-ray crystallography and UV-Vis spectroscopy. Stability constants (log K) can be determined via potentiometric titrations. Such studies inform applications in catalysis or bioinorganic chemistry (e.g., DNA-binding properties) .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways (e.g., methyl group transfer).

- Molecular Dynamics (MD) : Simulates solvation effects or interactions with biological targets (e.g., enzymes).

- Docking Studies : Predict binding affinities with proteins (e.g., kinases or receptors) using software like AutoDock Vina.

Q. What are the challenges in reconciling conflicting data on the compound’s stability under various pH conditions?

- Methodological Answer : Discrepancies in stability studies often arise from experimental variables (e.g., buffer composition, temperature). For example:

- Acidic Conditions : Hydrolysis of the methylamino group may produce nicotinic acid, detectable via HPLC .

- Oxidative Stress : LC-MS can identify degradation products (e.g., N-oxide derivatives).

- Mitigation Strategy : Use standardized buffers (e.g., phosphate vs. acetate) and controlled inert atmospheres (N₂) to isolate pH-specific degradation pathways.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Variability in yields (e.g., 57% vs. lower values) may stem from:

- Purity of Reagents : Impurities in methylamine or nicotinic acid precursors reduce efficiency.

- Workup Procedures : Incomplete extraction or crystallization affects isolated yields.

- Validation : Reproduce reactions using controlled conditions (e.g., anhydrous solvents, inert gas) and compare with literature protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.